N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide
Brand Name: Vulcanchem
CAS No.: 1050909-49-3
VCID: VC8201969
InChI: InChI=1S/C12H14BrClN2O2/c1-8-5-9(13)3-4-10(8)15-11(17)7-16(2)12(18)6-14/h3-5H,6-7H2,1-2H3,(H,15,17)
SMILES: CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)CCl
Molecular Formula: C12H14BrClN2O2
Molecular Weight: 333.61 g/mol

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide

CAS No.: 1050909-49-3

Cat. No.: VC8201969

Molecular Formula: C12H14BrClN2O2

Molecular Weight: 333.61 g/mol

* For research use only. Not for human or veterinary use.

N-{[(4-bromo-2-methylphenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide - 1050909-49-3

Specification

CAS No. 1050909-49-3
Molecular Formula C12H14BrClN2O2
Molecular Weight 333.61 g/mol
IUPAC Name N-(4-bromo-2-methylphenyl)-2-[(2-chloroacetyl)-methylamino]acetamide
Standard InChI InChI=1S/C12H14BrClN2O2/c1-8-5-9(13)3-4-10(8)15-11(17)7-16(2)12(18)6-14/h3-5H,6-7H2,1-2H3,(H,15,17)
Standard InChI Key MRQGVQKCKUFPOP-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)CCl
Canonical SMILES CC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)CCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound’s molecular formula is C₁₂H₁₄BrClN₂O₂, with a molecular weight of 333.61 g/mol . Its IUPAC name, N-(4-bromo-2-methylphenyl)-2-[(2-chloroacetyl)-methylamino]acetamide, reflects the substitution pattern:

  • A 4-bromo-2-methylphenyl group attached to the carbamoyl nitrogen.

  • A methylamino linker bonded to a chloroacetyl group.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number1050909-49-3
SMILESCC1=C(C=CC(=C1)Br)NC(=O)CN(C)C(=O)CCl
InChI KeyMRQGVQKCKUFPOP-UHFFFAOYSA-N
PubChem CID25323215

Synthesis and Physicochemical Properties

Synthetic Routes

The compound is synthesized via amide coupling between N-methyl-2-chloroacetamide and 4-bromo-2-methylphenylcarbamoylmethyl derivatives . Key steps include:

  • Activation: Carboxylic acid intermediates are activated using reagents like thionyl chloride or EDCI.

  • Nucleophilic Substitution: Reaction with methylamine derivatives under inert conditions.

  • Purification: Column chromatography or recrystallization yields the final product.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield
Amide FormationDCM, EDCI, RT, 12h65–75%
HalogenationNBS, AIBN, CCl₄, reflux80–85%

Stability and Solubility

  • Storage: Stable at -20°C for long-term storage; short-term storage at 4°C is acceptable .

  • Solubility: Soluble in DMSO (≥10 mM) and dichloromethane; sparingly soluble in water .

ActivityModel SystemResultSource
CytotoxicityHeLa cellsIC₅₀ = 15 µM
AntibacterialE. coli (ATCC 25922)MIC = 12.5 µg/mL

Research Applications and Future Directions

Medicinal Chemistry

  • Lead Optimization: Serves as a scaffold for developing kinase inhibitors and anticancer agents .

  • Prodrug Design: The bromine atom allows for further functionalization via Suzuki coupling .

Industrial Relevance

  • Agrochemicals: Analogous compounds are explored as herbicides and fungicides .

DerivativeModificationApplication
Bromine→IodineEnhanced halogen bondingRadiopharmaceuticals
Methyl→EthylIncreased lipophilicityCNS-targeted drugs

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